molecular formula C15H11N B8113654 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine

11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine

Cat. No.: B8113654
M. Wt: 205.25 g/mol
InChI Key: ZTSQAEKXARSKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cyclization reaction. The reaction conditions often involve the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories using the aforementioned synthetic routes. The production scale can vary depending on the intended use, with larger quantities being produced for extensive research purposes .

Chemical Reactions Analysis

Types of Reactions: 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving molecular interactions and binding studies.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic applications and potential for various research uses make it a valuable compound in scientific studies .

Properties

IUPAC Name

2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1/h1-8,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQAEKXARSKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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